molecular formula C18H18N2O B2405816 N-[2-(2-methyl-1-indolyl)ethyl]benzamide CAS No. 689264-80-0

N-[2-(2-methyl-1-indolyl)ethyl]benzamide

Cat. No. B2405816
CAS RN: 689264-80-0
M. Wt: 278.355
InChI Key: SSYAUVNBEGNTHT-UHFFFAOYSA-N
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Description

“N-[2-(2-methyl-1-indolyl)ethyl]benzamide” is a chemical compound . It belongs to the class of compounds known as indoles, which are significant heterocyclic systems in natural products and drugs .


Synthesis Analysis

The synthesis of indole derivatives, such as “N-[2-(2-methyl-1-indolyl)ethyl]benzamide”, has been a subject of interest for many researchers. A one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles has been developed, based upon a Fischer indolisation–indole N-alkylation sequence . This procedure is very rapid, operationally straightforward, generally high yielding, and draws upon readily available building blocks (aryl hydrazines, ketones, alkyl halides) to generate densely substituted indole products .


Molecular Structure Analysis

The molecular formula of “N-[2-(2-methyl-1-indolyl)ethyl]benzamide” is C18H18N2O . The average mass is 278.348 Da and the monoisotopic mass is 278.141907 Da .


Chemical Reactions Analysis

Indole derivatives, including “N-[2-(2-methyl-1-indolyl)ethyl]benzamide”, can undergo various chemical reactions. For instance, Fischer indolisation and indole N-alkylation are robust, clean, high-yielding processes which generate minimal quantities of by-products or leftovers .

Scientific Research Applications

Future Directions

Indoles, both natural and synthetic, show various biologically vital properties . Owing to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community . It is hoped that indole scaffolds will be tested in the future for maximum activity in pharmacological compounds .

Mechanism of Action

Target of Action

Indole derivatives are known to bind with high affinity to multiple receptors , which suggests that this compound may also interact with various biological targets.

Mode of Action

Indole derivatives, in general, are known to form hydrogen bonds with a variety of enzymes and proteins, inhibiting their activity . This suggests that N-[2-(2-methyl-1-indolyl)ethyl]benzamide might interact with its targets in a similar manner, leading to changes in their function.

Biochemical Pathways

Indole derivatives have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that N-[2-(2-methyl-1-indolyl)ethyl]benzamide might affect multiple biochemical pathways, leading to a range of downstream effects.

Result of Action

Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that this compound might have diverse molecular and cellular effects.

properties

IUPAC Name

N-[2-(2-methylindol-1-yl)ethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O/c1-14-13-16-9-5-6-10-17(16)20(14)12-11-19-18(21)15-7-3-2-4-8-15/h2-10,13H,11-12H2,1H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSYAUVNBEGNTHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC=CC=C2N1CCNC(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(2-methyl-1-indolyl)ethyl]benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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